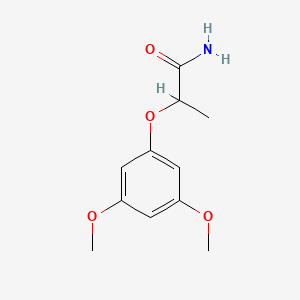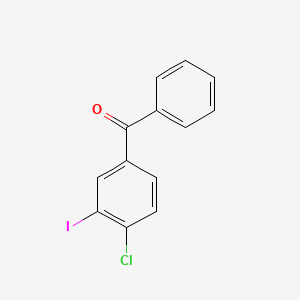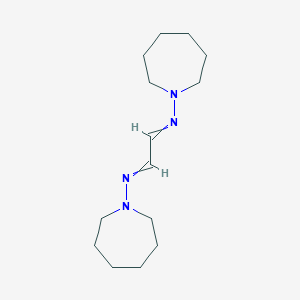![molecular formula C6H6N2 B14186860 3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile CAS No. 918658-72-7](/img/structure/B14186860.png)
3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-azabicyclo[210]pent-2-ene-2-carbonitrile is a bicyclic compound featuring a nitrogen atom within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the photofragmentation of a precursor compound at low temperatures, followed by trapping the intermediate product with a suitable reagent . The reaction conditions often require temperatures as low as -60°C to ensure the stability of the intermediate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of study in biological systems to understand its interactions and effects.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism by which 3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene: This compound shares a similar bicyclic structure but contains a sulfur atom instead of nitrogen.
1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-4-carbonitrile: Another similar compound with slight variations in the position of the methyl and cyano groups.
Uniqueness
3-Methyl-5-azabicyclo[210]pent-2-ene-2-carbonitrile is unique due to its specific arrangement of atoms and the presence of a nitrogen atom within its bicyclic structure
Propiedades
Número CAS |
918658-72-7 |
|---|---|
Fórmula molecular |
C6H6N2 |
Peso molecular |
106.13 g/mol |
Nombre IUPAC |
3-methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile |
InChI |
InChI=1S/C6H6N2/c1-3-4(2-7)6-5(3)8-6/h5-6,8H,1H3 |
Clave InChI |
DHVMAYPWZORIOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2C1N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)



![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)
methanone](/img/structure/B14186855.png)

oxophosphanium](/img/structure/B14186866.png)

